2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide
CAS No.: 899756-94-6
Cat. No.: VC4507458
Molecular Formula: C15H13N3O4S
Molecular Weight: 331.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899756-94-6 |
|---|---|
| Molecular Formula | C15H13N3O4S |
| Molecular Weight | 331.35 |
| IUPAC Name | N-(4-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H13N3O4S/c1-10-6-7-16-13(8-10)17-14(19)9-18-15(20)11-4-2-3-5-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19) |
| Standard InChI Key | MQCKLVWJBAXCQL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure comprises three distinct regions:
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Benzoisothiazolone moiety: A bicyclic system featuring a benzene ring fused to an isothiazolone ring, where the sulfur atom is oxidized to a sulfone group (1,1-dioxido) . This oxidation state enhances electrophilicity, potentially facilitating interactions with biological targets .
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Acetamide linker: A two-carbon chain connecting the benzoisothiazolone core to the pyridine substituent. The amide group introduces hydrogen-bonding capabilities, critical for molecular recognition in enzymatic systems.
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4-Methylpyridin-2-yl group: A substituted pyridine ring with a methyl group at the 4-position, contributing to hydrophobic interactions and modulating solubility.
The IUPAC name, N-(4-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, reflects these structural features. Key spectroscopic identifiers include the SMILES string CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O and the InChIKey MQCKLVWJBAXCQL-UHFFFAOYSA-N.
Comparative Molecular Analysis
Table 1 contrasts this compound with structurally related analogs:
This comparative analysis highlights the role of heterocyclic modifications in tuning physicochemical and biological properties.
Synthetic Routes and Optimization
Multi-Step Synthesis Strategy
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide involves sequential functionalization of the benzoisothiazolone core (Figure 1):
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Core activation: The benzoisothiazolone is treated with chlorinating agents (e.g., POCl₃) to generate a reactive intermediate.
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Acetamide coupling: Reaction with 4-methylpyridin-2-amine in the presence of a coupling agent (e.g., HATU or EDC) forms the acetamide bond.
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Oxidation: The sulfur atom in the isothiazolone ring is oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Critical parameters include temperature control (typically 0–25°C for amide coupling) and stoichiometric ratios to minimize side reactions.
Analytical Characterization
Post-synthesis validation employs:
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High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity required for biological assays).
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Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, aromatic-H), 7.72–7.68 (m, 2H, aromatic-H), 4.85 (s, 2H, CH₂), 2.43 (s, 3H, CH₃).
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Mass Spectrometry (MS): ESI-MS (m/z): 332.1 [M+H]⁺.
Biological Activity and Mechanistic Insights
| Analog Substituent | IC₅₀ (nM) | Selectivity (Mpro vs. PLpro/RdRp) |
|---|---|---|
| 5-OCH₃ (16b-7) | 153.1 | >100-fold |
| 7-NH₂ (16b-17) | 10977.0 | >10-fold |
The electronegative sulfone group likely facilitates covalent interactions with cysteine residues in protease active sites, a mechanism observed in related inhibitors .
Antiviral Applications
The compound’s structural similarity to SARS-CoV-2 Mpro inhibitors suggests potential antiviral utility. Molecular docking studies (Figure 2) predict binding to the Mpro substrate-binding pocket, with key interactions including:
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Hydrogen bonding between the acetamide carbonyl and His41.
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Hydrophobic contacts between the 4-methylpyridine group and Pro168 .
Pharmacological and Industrial Relevance
Drug Discovery Prospects
The benzoisothiazolone scaffold is a privileged structure in medicinal chemistry, with applications in:
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Antimicrobial agents: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
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Anti-inflammatory drugs: COX-2 inhibition through redox modulation.
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Oncology: Induction of apoptosis via reactive oxygen species (ROS) generation.
Challenges and Future Directions
Current limitations include:
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Solubility: Limited aqueous solubility may hinder in vivo efficacy.
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Metabolic stability: Potential sulfone reduction by hepatic enzymes necessitates prodrug strategies.
Ongoing research focuses on prodrug derivatization (e.g., esterification of the acetamide) and nanoparticle-based delivery systems to enhance bioavailability.
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